molecular formula C16H14Br4N2Ni B6298110 2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide CAS No. 561327-08-0

2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide

Cat. No.: B6298110
CAS No.: 561327-08-0
M. Wt: 612.6 g/mol
InChI Key: JJRKUECYPXAOGQ-UHFFFAOYSA-L
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Description

2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide is a chemical compound with the molecular formula C16H14Br4N2Ni and a molecular weight of 612.6 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide typically involves the coordination of nickel(II) with imino ligands. One common method involves the reaction of nickel(II) chloride with 4-bromoaniline to form the imino complex, followed by the addition of butane-2,3-dione . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nickel(III) complexes.

    Reduction: Reduction reactions can convert the nickel(II) center to nickel(0).

    Substitution: The bromine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various nickel complexes with different oxidation states and substituted derivatives of the original compound.

Scientific Research Applications

2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.

    Industry: It is used in the production of high-performance materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism by which 2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide exerts its effects involves the coordination of the nickel center with various ligands. This coordination can alter the electronic properties of the nickel, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved include interactions with organic substrates and biomolecules, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2,4-Dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine–Nickel Complexes: These compounds have similar structures but different substituents on the aromatic rings.

    2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide: This compound has a similar structure but with bromine atoms in different positions on the aromatic rings.

Uniqueness

2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness makes it particularly effective as a catalyst in certain chemical reactions and provides distinct interactions with biological molecules.

Properties

IUPAC Name

2-N,3-N-bis(4-bromophenyl)butane-2,3-diimine;dibromonickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br2N2.2BrH.Ni/c1-11(19-15-7-3-13(17)4-8-15)12(2)20-16-9-5-14(18)6-10-16;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRKUECYPXAOGQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)Br)C(=NC2=CC=C(C=C2)Br)C.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br4N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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